molecular formula C9H9FN2 B8227419 (R)-3-(1-aminoethyl)-4-fluorobenzonitrile

(R)-3-(1-aminoethyl)-4-fluorobenzonitrile

Cat. No. B8227419
M. Wt: 164.18 g/mol
InChI Key: VUFKNZPRTMDINV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(1-aminoethyl)-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C9H9FN2 and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(1-aminoethyl)-4-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-aminoethyl)-4-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Aromatic Compounds : A study by Ang et al. (2013) demonstrates the use of fluorous synthetic routes, which are important for the development of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, compounds relevant in various chemical syntheses (Ang et al., 2013).

  • Energetic and Structural Study : Research by Ribeiro da Silva et al. (2012) involves an energetic and structural study of monofluorobenzonitriles, which includes compounds like (R)-3-(1-aminoethyl)-4-fluorobenzonitrile. This research is crucial for understanding the thermodynamic properties and electronic effects of these compounds (Ribeiro da Silva et al., 2012).

  • Investigation of Fluorinated Benzonitriles : Kamaee et al. (2015) conducted a study on the ground state rotational spectra of various fluorinated benzonitriles using Fourier transform microwave spectroscopy. This research is significant for understanding the geometric and electronic structure of these molecules (Kamaee et al., 2015).

  • Synthesis of Benzoxazines and Benzisoxazoles : Zhou Peng-peng (2013) demonstrated a synthesis process for 3-bromo-2-fluorobenzoic acid, which is related to the chemical manipulation and usage of similar fluorobenzonitriles (Zhou Peng-peng, 2013).

  • Fabrication of Chromophoric Xerogels : Seifert et al. (2003) explored the use of fluoro-substituted aromatic compounds like (R)-3-(1-aminoethyl)-4-fluorobenzonitrile in the fabrication of chromophoric sol-gel materials, highlighting its significance in material science (Seifert et al., 2003).

  • Chemical Fixation of Carbon Dioxide : Kimura et al. (2012) reported a study on the catalytic fixation of CO2 with 2-aminobenzonitriles, which includes compounds like (R)-3-(1-aminoethyl)-4-fluorobenzonitrile, for the synthesis of quinazoline-2,4(1H,3H)-diones, indicating its environmental and synthetic chemistry applications (Kimura et al., 2012).

  • Radiofluorinated Compound Synthesis : A study by Zlatopolskiy et al. (2012) presents the rapid reaction of radiofluorinated 4-fluorobenzonitrile oxide with alkenes and alkynes, demonstrating its application in the preparation of radiopharmaceuticals (Zlatopolskiy et al., 2012).

properties

IUPAC Name

3-[(1R)-1-aminoethyl]-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFKNZPRTMDINV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-aminoethyl)-4-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(1-aminoethyl)-4-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
(R)-3-(1-aminoethyl)-4-fluorobenzonitrile
Reactant of Route 3
(R)-3-(1-aminoethyl)-4-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
(R)-3-(1-aminoethyl)-4-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
(R)-3-(1-aminoethyl)-4-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
(R)-3-(1-aminoethyl)-4-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.